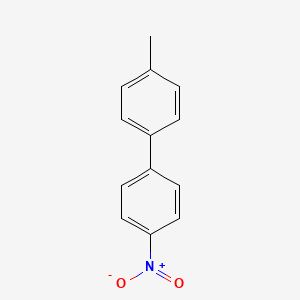

4-Methyl-4'-nitro-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIDWOFGGNDTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431057 | |

| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-88-6 | |

| Record name | 4-Methyl-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-4'-nitro-1,1'-biphenyl CAS number

An In-depth Technical Guide to 4-Methyl-4'-nitro-1,1'-biphenyl

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and application of this versatile biphenyl derivative. The structure and content are designed to offer not just procedural steps, but a deeper understanding of the causality behind methodological choices, ensuring both scientific integrity and practical applicability.

This compound is an unsymmetrical biaryl compound distinguished by the presence of an electron-donating methyl group (-CH₃) and a strong electron-withdrawing nitro group (-NO₂) at the para positions of the two phenyl rings. This electronic asymmetry makes it a valuable and reactive building block in medicinal chemistry and materials science. Its formal identification is crucial for regulatory and research purposes.

-

Molecular Formula : C₁₃H₁₁NO₂[2]

-

Synonyms : 4-Nitro-4'-methylbiphenyl

The biphenyl scaffold is a privileged structure in drug discovery, and the specific functionalization of this compound allows for diverse downstream chemical modifications. The nitro group can be readily reduced to an amine, providing a nucleophilic handle for amide bond formation or further derivatization, while the methyl group can be a site for oxidation or other transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 2143-88-6 | [1][2] |

| Molecular Weight | 213.23 g/mol | Calculated |

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Appearance | Yellowish crystalline solid | Inferred from related compounds[4][5] |

| Melting Point | Approx. 110-114 °C | Inferred from 4-Nitrobiphenyl[4][5] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water. | General chemical knowledge |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following table outlines the expected spectral characteristics.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ ≈ 7.3-8.3 ppm) exhibiting characteristic doublet of doublets patterns for a 1,4-disubstituted system. A singlet for the methyl protons (δ ≈ 2.4-2.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ ≈ 120-150 ppm). A signal for the methyl carbon (δ ≈ 21 ppm). Quaternary carbons attached to the nitro and methyl groups and the ipso-carbons of the biphenyl linkage will be distinct. |

| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands for the nitro group (≈ 1520 cm⁻¹ and 1350 cm⁻¹). Aromatic C-H stretching (≈ 3100-3000 cm⁻¹). Aromatic C=C stretching (≈ 1600 cm⁻¹ and 1480 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 213. Fragmentation pattern showing loss of NO₂ (m/z = 167) and other characteristic fragments. |

Synthesis Methodologies: A Mechanistic Perspective

The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing this compound. Transition-metal-catalyzed cross-coupling reactions are the most efficient and widely adopted methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for synthesizing unsymmetrical biaryls due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[6][7] The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.[8]

Reaction Principle: The synthesis of this compound via Suzuki coupling typically involves the reaction of 4-tolylboronic acid with 1-bromo-4-nitrobenzene (or vice versa). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst.[6]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Coupling

The Ullmann reaction is a classic method for biaryl synthesis that uses copper as a catalyst or stoichiometric promoter to couple two aryl halides.[9] While it often requires harsher conditions (high temperatures) than Suzuki coupling, modern advancements have introduced milder protocols using ligands and heterogeneous catalysts.[9][10] For unsymmetrical products, the reaction is typically run with one aryl halide in excess.[9]

Causality of Reagent Choice: The traditional Ullmann reaction works best with electron-deficient aryl halides, making 1-bromo-4-nitrobenzene an excellent substrate. The reaction mechanism is thought to involve the formation of an organocopper intermediate.[9]

Experimental Protocol: Suzuki-Miyaura Synthesis

This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 4-tolylboronic acid and 1-bromo-4-nitrobenzene.

Materials:

-

4-Tolylboronic acid

-

1-Bromo-4-nitrobenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tolylboronic acid (1.50 g, 1.1 eq), 1-bromo-4-nitrobenzene (2.02 g, 1.0 eq), and potassium carbonate (2.76 g, 2.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (45 mg, 0.02 eq) and Triphenylphosphine (105 mg, 0.04 eq) in 5 mL of toluene. This in-situ formation of the Pd(PPh₃)₄ complex is critical for catalytic activity.

-

Initiation: Add the catalyst mixture to the main reaction flask. Add 30 mL of toluene and 10 mL of deionized water. The biphasic system is essential for the reaction mechanism.

-

Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a yellow crystalline solid. Confirm identity and purity using NMR and MS analysis.

Workflow for Synthesis and Purification

Caption: General workflow from synthesis to final product characterization.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for transformation into more complex molecules.

-

Pharmaceutical Synthesis: The nitro group is a masked amine. Reduction to 4-amino-4'-methyl-1,1'-biphenyl creates a primary aniline derivative, a common building block for synthesizing active pharmaceutical ingredients (APIs). This amine can be acylated, alkylated, or used in further coupling reactions to build complex molecular architectures. Related nitroaromatic compounds have been investigated for their biological activities, including potential anticancer properties.[5][11]

-

Materials Science: The rigid, conjugated biphenyl core is a foundational element in the design of liquid crystals and organic light-emitting diodes (OLEDs).[7] The polarized electronic nature of this compound can be exploited to tune the optical and electronic properties of these materials.

-

Agrochemicals: Similar to pharmaceuticals, the biphenyl scaffold is present in a number of pesticides and herbicides. The title compound serves as a precursor for creating new agrochemical candidates.[12]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its structural and electronic properties. The reliable synthesis, primarily through palladium-catalyzed Suzuki-Miyaura coupling, allows for its widespread use in the innovative pipelines of drug discovery, materials science, and agrochemical research. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its potential in their research and development endeavors.

References

- Preparation of unsymmetrical biaryls by Pd(II)-catalyzed cross-coupling of aryl iodides. Organic Letters.

- This compound - BLDpharm. BLDpharm.

- This compound - AOBChem. AOBChem.

- Synthesis of Unsymmetrical Biaryls by Means of the Ullmann Reaction. J-Stage.

- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Ullmann reaction. Wikipedia.

- Nickel-Catalyzed Asymmetric Ullmann Coupling for the Synthesis of Axially Chiral Tetra-ortho-Substituted Biaryl Dials.

- Methyl 4′-nitro[1,1′-biphenyl]-4-carboxylate, CAS 5730-75-6. Santa Cruz Biotechnology.

- Methyl 4'-nitro[1,1'-biphenyl]-4-carboxyl

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.

- Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one.

- Synthesis of 4-nitro-biphenyl. PrepChem.com.

- 4-Nitrobiphenyl. Wikipedia.

- SUPPORTING INFORM

- An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl. Benchchem.

- New Journal of Chemistry Supporting Inform

- 4-Nitro-1,1'-biphenyl. PubChem.

- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Applic

- The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB).

- Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings. The Royal Society of Chemistry.

- Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry.

- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Glentham Life Sciences.

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

- Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3). Cheméo.

- Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors.

- 4'-nitro-[1,1'-biphenyl]-4-carbonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1,1'-BIPHENYL, 4-METHYL-4'-NITRO- | 2143-88-6. ChemicalBook.

- methyl 4'-nitro[1,1'-biphenyl]-4-carboxyl

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

- 1,1'-Biphenyl, 4-methyl-. NIST WebBook.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- METHYL 4'-NITRO[1,1'-BIPHENYL]-4-CARBOXYLATE - Safety D

Sources

- 1. 2143-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. 1,1'-BIPHENYL, 4-METHYL-4'-NITRO- | 2143-88-6 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 12. nbinno.com [nbinno.com]

4-Methyl-4'-nitro-1,1'-biphenyl molecular weight

An In-Depth Technical Guide to 4-Methyl-4'-nitro-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol via Suzuki coupling, detail methods for its analytical characterization, discuss its applications in research and drug development, and provide essential safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile compound.

This compound (CAS No: 2143-88-6) is an organic compound featuring a biphenyl backbone substituted with a methyl group and a nitro group at the 4 and 4' positions, respectively.[1][2][3] This specific arrangement of functional groups makes it a molecule of significant interest. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The nitro group is a versatile functional handle; it is strongly electron-withdrawing and can be readily reduced to an amine, providing a reactive site for further molecular elaboration. The methyl group can influence the molecule's solubility and metabolic stability.

The primary utility of substituted nitrobiphenyl compounds lies in their role as versatile intermediates for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[4] For instance, derivatives of nitrobiphenyl have been investigated for their potential as anticancer agents and as selective inhibitors of enzymes like carbonic anhydrase.[5][6][7] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][3][8] |

| Molecular Weight | 213.23 g/mol | [1][2][8] |

| CAS Number | 2143-88-6 | [1][3][9] |

| Appearance | White to yellow crystalline solid (typical for nitrobiphenyls) | [10] |

| Melting Point | Data not consistently available for this specific isomer. For comparison, the related compound 4-Nitrobiphenyl melts at 114 °C. | |

| Boiling Point | For comparison, the related compound 4-Nitrobiphenyl boils at 340 °C. | [11] |

| Solubility | Generally insoluble in water; soluble in organic solvents like methanol, ethanol, and chlorinated solvents. | [10] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][3] |

graph Molecular_Structure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_Me [label="CH₃", fontcolor="#202124"]; N1 [label="N⁺", fontcolor="#EA4335"]; O1 [label="O⁻", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="1.87,1!"]; C8 [pos="2.74,0.5!"]; C9 [pos="2.74,-0.5!"]; C10 [pos="1.87,-1!"]; C11 [pos="3.61,-1!"]; C12 [pos="3.61,1!"]; C_Me [pos="4.48,1.5!"]; N1 [pos="-0.87,-1.5!"]; O1 [pos="-1.74,-2!"]; O2 [pos="0,-2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7; C8 -- C12; C9 -- C11; C12 -- C_Me; C4 -- N1; N1 -- O1; N1 -- O2 [style=dashed]; }

Caption: Molecular Structure of this compound.

Synthesis and Purification

The most common and efficient method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For this compound, this involves coupling a derivative of toluene with a derivative of nitrobenzene.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol describes the synthesis starting from 4-bromotoluene and 4-nitrophenylboronic acid. The choice of these starting materials is strategic; they are commercially available and their reactivity is well-established.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromotoluene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of N,N-Dimethylformamide (DMF) and water. The solvent system is crucial; DMF solubilizes the organic components, while water is necessary to dissolve the inorganic base.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 30 minutes. This step is critical to remove dissolved oxygen, which can oxidize the palladium catalyst and hinder the reaction.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 eq). The dppf ligand provides stability and enhances catalytic activity.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Caption: Workflow for the Suzuki coupling synthesis of the target compound.

Analytical Characterization

Post-synthesis, it is imperative to confirm the identity, purity, and structure of the compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of aromatic compounds.[12]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock to a working concentration of approximately 50 µg/mL.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Structural Confirmation by Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile, thermally stable compounds like nitrobiphenyls.[12]

-

Expected Result: In electron ionization (EI) mode, the mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (213.23). The fragmentation pattern can provide further structural confirmation.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation, confirming the connectivity of atoms and the specific substitution pattern on the biphenyl rings.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the characteristic strong absorptions for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Caption: A typical analytical workflow for compound characterization.

Applications in Research and Drug Development

The true value of this compound is as a building block for more complex target molecules.

-

Precursor to Aminobiphenyls: The most common transformation is the reduction of the nitro group to an amine (4-Amino-4'-methyl-1,1'-biphenyl). This amine is a nucleophile that can be readily functionalized, for example, through amide bond formation, sulfonamide synthesis, or by serving as a component in further coupling reactions.

-

Medicinal Chemistry Scaffolding: The resulting aminobiphenyl can be used to synthesize libraries of compounds for screening against biological targets. The biphenyl core provides a rigid scaffold to orient functional groups in three-dimensional space, which is crucial for binding to enzyme active sites or cellular receptors.

-

Materials Science: The electronic properties conferred by the nitro group make nitrobiphenyl derivatives candidates for use in the development of organic nonlinear optical materials.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with the reactivity of its nitro functional group, makes it an important building block for drug discovery, agrochemical research, and materials science. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in a scientific setting.

References

- BLDpharm. This compound.

-

PubChem. Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. [Link]

- Agency for Toxic Substances and Disease Registry. Analytical Methods.

-

AOBChem. This compound. [Link]

-

PubChem. 4-Methyl-2-nitro-1,1'-biphenyl. [Link]

-

PrepChem. Synthesis of 4-nitro-biphenyl. [Link]

-

Wikipedia. 4-Nitrobiphenyl. [Link]

-

PubChem. 4-Nitro-1,1'-biphenyl. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. [Link]

-

ResearchGate. Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). [Link]

-

ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. [Link]

-

NIST WebBook. 1,1'-Biphenyl, 4-methyl-. [Link]

-

Cheméo. Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3). [Link]

-

European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. [Link]

Sources

- 1. 2143-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1,1'-BIPHENYL, 4-METHYL-4'-NITRO- | 2143-88-6 [amp.chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 8. 4-Methyl-2-nitro-1,1'-biphenyl | C13H11NO2 | CID 3328476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1'-BIPHENYL, 4-METHYL-4'-NITRO- | 2143-88-6 [amp.chemicalbook.com]

- 10. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-4'-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6), a substituted biphenyl of interest in organic synthesis and materials science. This document moves beyond a simple cataloging of data, offering in-depth insights into the experimental methodologies used for characterization, the scientific principles underpinning these techniques, and the interpretation of the resulting data. Particular emphasis is placed on the interplay between the molecular structure, featuring a methyl group and a nitro group at the para positions of the biphenyl core, and the observable physical characteristics of the compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organic compounds.

Introduction

This compound is a biaryl compound featuring an electron-donating methyl group and an electron-withdrawing nitro group at opposite ends of the biphenyl scaffold. This electronic asymmetry imparts specific physical and chemical properties that are of interest in the development of functional materials and as an intermediate in organic synthesis. A thorough understanding of its physical properties is paramount for its effective purification, handling, and application. This guide details the key physical characteristics of this molecule, providing both established data and the scientific context necessary for its practical application in a research and development setting.

Molecular Structure and Core Properties

The foundational properties of this compound are directly influenced by its molecular structure. The molecule consists of two phenyl rings linked by a single bond, with a methyl group at the 4-position of one ring and a nitro group at the 4'-position of the other.

Molecular Formula: C₁₃H₁₁NO₂

Molecular Weight: 213.23 g/mol

Appearance: Reported as a yellow solid, which is characteristic of aromatic nitro compounds due to the electronic transitions involving the nitro group.

Caption: Molecular Structure of this compound

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, an experimental melting point has been reported.

| Property | Value | Source |

| Melting Point | 124-126 °C |

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) or a traditional melting point apparatus are the standard methods for determining the melting point. DSC is often preferred in industrial and research settings as it provides a more detailed thermal profile, including the enthalpy of fusion, and can detect subtle thermal events that might be missed with a visual apparatus. The choice of heating rate in DSC (e.g., 5-10 °C/min) is a balance between achieving thermal equilibrium and completing the analysis in a reasonable timeframe. A slower heating rate can provide a more accurate melting range.

Boiling Point

Solubility Profile

The solubility of this compound is dictated by the principle of "like dissolves like." The biphenyl core provides significant nonpolar character, while the nitro group introduces polarity.

| Solvent Type | Predicted Solubility | Rationale |

| Nonpolar Solvents | High | The large, nonpolar surface area of the biphenyl rings will interact favorably with solvents like toluene, hexane, and diethyl ether. |

| Polar Aprotic Solvents | Moderate to High | Solvents such as acetone, ethyl acetate, and dichloromethane can solvate both the nonpolar and polar regions of the molecule. |

| Polar Protic Solvents | Low | The presence of strong hydrogen bonding networks in solvents like water and methanol makes it difficult to solvate the nonpolar biphenyl core. |

Experimental Protocol for Solubility Determination:

-

Apparatus: A series of vials, a magnetic stirrer, a temperature-controlled bath, and an analytical balance.

-

Procedure: a. Add a known mass of this compound to a vial. b. Incrementally add a known volume of the solvent of interest while stirring at a constant temperature. c. Continue adding solvent until the solid is completely dissolved. d. The solubility can then be expressed in terms of g/L or mol/L.

-

Self-Validating System: The experiment should be repeated at least three times for each solvent to ensure reproducibility. The equilibrium of the saturated solution should be confirmed by observing no further dissolution after a prolonged stirring period.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 2924, 2854 | C-H stretching (methyl group) | Confirms the presence of the methyl substituent. |

| 1597, 1512 | N-O asymmetric and symmetric stretching (nitro group) | Strong absorptions characteristic of the nitro functional group. |

| 1463 | C=C aromatic ring stretching | Indicates the presence of the phenyl rings. |

| 1345 | N-O symmetric stretching (nitro group) | A second strong absorption for the nitro group. |

| 860, 824 | C-H out-of-plane bending (para-substituted rings) | These bands are indicative of the 1,4-disubstitution pattern on the phenyl rings. |

Data sourced from the Royal Society of Chemistry.[1]

Experimental Workflow for FTIR Analysis:

Caption: Workflow for obtaining an FTIR spectrum of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While a full, published spectrum for this compound is not available, the expected chemical shifts can be predicted based on the substituent effects.

¹H NMR (Predicted):

-

Methyl Protons: A singlet around δ 2.4 ppm.

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.3-8.3 ppm. The protons on the methyl-substituted ring will be slightly upfield compared to those on the nitro-substituted ring. The protons ortho to the nitro group are expected to be the most downfield.

¹³C NMR (Predicted):

-

Methyl Carbon: A signal around δ 21 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the methyl group (C-CH₃) will be slightly shielded.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the biphenyl core, coupled with the electron-withdrawing nitro group, is expected to result in a strong absorption in the UV region. The exact λmax will be solvent-dependent.

Experimental Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance from approximately 200 to 400 nm against a solvent blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Crystallography

Detailed crystal structure data for this compound is not currently available in public databases. However, based on related biphenyl structures, it is expected to crystallize in a centrosymmetric space group. The dihedral angle between the two phenyl rings will be a key structural feature, influenced by the packing forces in the crystal lattice.

Hypothetical Experimental Workflow for Crystal Structure Determination:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, providing a framework for its characterization and use. While some experimental data, particularly boiling point and a complete crystallographic analysis, remain to be published, the existing information on its melting point, solubility, and spectroscopic features provides a solid foundation for researchers. The methodologies and scientific principles outlined herein offer a robust approach to the characterization of this and other novel organic compounds.

References

-

Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54. [Link] (Note: A direct deep link was not available, the information is from a data sheet provided by the organization).

-

AOBChem. This compound. [Link].

Sources

A Spectroscopic Guide to the Characterization of 4-Methyl-4'-nitro-1,1'-biphenyl

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4'-nitro-1,1'-biphenyl is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a methyl group and a nitro group on opposing phenyl rings, gives rise to unique electronic and steric properties that are leveraged in the design of novel therapeutics and functional materials. Accurate and comprehensive characterization of this molecule is paramount for its application in any field. This guide provides a detailed analysis of the spectral data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the case of this compound, ¹H NMR provides definitive information about the substitution pattern and the electronic effects of the methyl and nitro groups on the biphenyl system.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic compound like this compound is as follows:

-

Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2] The sample should be fully dissolved to ensure homogeneity, and any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[3]

-

Instrumental Analysis: The NMR tube is placed in the spectrometer's probe. The spectrum is acquired on a spectrometer operating at a frequency of, for example, 360 MHz.[1] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Data Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic protons and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | H-3', H-5' |

| ~7.65 | Doublet | 2H | H-2', H-6' |

| ~7.50 | Doublet | 2H | H-2, H-6 |

| ~7.25 | Doublet | 2H | H-3, H-5 |

| ~2.40 | Singlet | 3H | -CH₃ |

Table 1: ¹H NMR Spectral Data of this compound.

The downfield shift of the protons on the nitro-substituted ring (H-3', H-5' and H-2', H-6') is due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons. Conversely, the methyl group is weakly electron-donating, leading to a slight upfield shift of the protons on the methyl-substituted ring (H-2, H-6 and H-3, H-5) compared to unsubstituted biphenyl. The singlet at approximately 2.40 ppm with an integration of 3H is characteristic of the methyl group protons. The doublet splitting pattern of the aromatic protons is a result of coupling with their ortho neighbors.

Figure 1: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number of different carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (about 1.1%).[3] Typically, 50-100 mg of the sample is dissolved in the deuterated solvent.[2]

-

Instrumental Analysis: The spectrum is acquired on a spectrometer operating at a corresponding frequency for carbon, for instance, 90 MHz for a 360 MHz proton spectrometer.[1] Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[6]

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will show a total of 9 signals for the 13 carbon atoms, due to the symmetry in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~147.5 | C-4' |

| ~146.7 | C-1' |

| ~139.0 | C-1 |

| ~135.7 | C-4 |

| ~130.2 | C-3, C-5 |

| ~127.5 | C-2', C-6' |

| ~127.0 | C-2, C-6 |

| ~124.0 | C-3', C-5' |

| ~21.1 | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound.

The carbons attached to the electron-withdrawing nitro group (C-1' and C-4') are significantly deshielded and appear at the downfield end of the spectrum. The quaternary carbons (C-1, C-1', C-4, and C-4') generally have lower intensities compared to the protonated carbons. The methyl carbon gives a characteristic signal in the upfield region of the spectrum.

Figure 2: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro group and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

A common method for analyzing solid samples by IR spectroscopy is the potassium bromide (KBr) pellet technique:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[7] The KBr is transparent to infrared radiation and serves as a matrix.[7]

-

Pellet Formation: The mixture is then placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.[7]

-

Instrumental Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.[7] A background spectrum of a blank KBr pellet is typically run first to subtract any atmospheric and instrumental interferences.[8]

Data Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924, 2854 | Medium | C-H stretching (methyl) |

| 1597 | Strong | Asymmetric NO₂ stretching |

| 1512 | Strong | Symmetric NO₂ stretching |

| 1463 | Medium | C=C aromatic stretching |

| 1345 | Strong | C-N stretching |

| 860, 824 | Strong | C-H out-of-plane bending (para-disubstituted rings) |

Table 3: IR Spectral Data of this compound.[2]

The strong absorptions at approximately 1597 cm⁻¹ and 1512 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of aromatic rings is confirmed by the C=C stretching vibrations around 1463 cm⁻¹ and the strong C-H out-of-plane bending bands in the 860-824 cm⁻¹ region, which are indicative of para-disubstitution on both rings. The C-H stretching vibrations of the methyl group are observed around 2924 and 2854 cm⁻¹.

Figure 3: Workflow for FTIR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile solid like this compound, GC-MS is a suitable technique:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumental Analysis: The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.[9] The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[10] The resulting ions are then separated by their m/z ratio and detected.[9]

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The molecular formula is C₁₃H₁₁NO₂, giving a molecular weight of 213.24 g/mol .

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular ion) |

| 198 | [M - CH₃]⁺ |

| 167 | [M - NO₂]⁺ |

| 152 | [C₁₂H₈]⁺ |

| 139 | [C₁₁H₇]⁺ |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

The molecular ion peak [M]⁺ should be observed at m/z 213. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) to give a fragment at m/z 167. Loss of the methyl group (CH₃) would result in a fragment at m/z 198. Further fragmentation of the biphenyl core can lead to characteristic ions at m/z 152 and 139.

Figure 4: Workflow for GC-MS analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular weight and fragmentation pattern. This guide serves as a foundational resource for researchers and professionals working with this important chemical entity, ensuring its accurate identification and quality assessment in various scientific and developmental applications.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

- Schrader, W., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8251.

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Expermental Solid | PDF. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

-

National and Kapodistrian University of Athens. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

PubMed Central. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitro-1,1'-biphenyl. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

EPFL. (n.d.). 1H NMR. Retrieved from [Link]

-

G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4-nitro-. Retrieved from [Link]

Sources

- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. epfl.ch [epfl.ch]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Analysis of Aromatic Solvents by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]

- 10. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Solubility of 4-Methyl-4'-nitro-1,1'-biphenyl in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methyl-4'-nitro-1,1'-biphenyl, a key intermediate in organic synthesis and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on the principles of chemical structure and intermolecular forces. By examining solubility data of the closely related analogue, 4-nitrobiphenyl, this guide offers researchers, scientists, and drug development professionals a robust qualitative and semi-quantitative understanding of expected solubility in a range of common organic solvents. Furthermore, a comprehensive, self-validating experimental protocol for the precise determination of solubility is provided, empowering researchers to generate accurate data for their specific applications.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic compound with a molecular structure that lends itself to a variety of applications, including the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. The strategic placement of a methyl group and a nitro group on the biphenyl backbone significantly influences its physicochemical properties, most notably its solubility.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in a laboratory and industrial setting. Solubility dictates the choice of solvent for chemical reactions, purification processes such as recrystallization, and the formulation of solutions for analytical characterization. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and subsequent efficacy. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip the scientific community with the tools to both predict and experimentally determine its solubility with a high degree of confidence.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular force profile. The molecular structure of this compound, as depicted below, provides key insights into its expected solubility behavior.

Figure 2: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually inspect each vial to confirm that a solid phase remains. If no solid is present, more solute must be added and the equilibration process repeated.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of any suspended solid particles, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy).

-

Analyze the diluted samples to determine the precise concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, a strong predictive understanding can be achieved through the principles of molecular structure and by leveraging data from the analogous compound, 4-nitrobiphenyl. This guide has established that this compound is expected to exhibit high solubility in polar aprotic and chlorinated solvents, moderate to high solubility in polar protic and aromatic solvents, and low to negligible solubility in nonpolar aliphatic and aqueous media.

For applications requiring precise knowledge of solubility, the detailed experimental protocol provided herein offers a reliable and self-validating method for its determination. By combining the predictive framework with rigorous experimental verification, researchers and developers can confidently handle and utilize this compound in their scientific endeavors.

References

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Palmer, D. S., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Abraham, M. H. (2014). The Abraham solvation equation: a versatile and useful QSPR. Journal of the Chemical Society, Perkin Transactions 2, (8), 1225-1234.

- Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.

- National Center for Biotechnology Information. (n.d.).

- Scent.vn. (n.d.). 4-Nitrobiphenyl (CAS 92-93-3): Odor profile, Properties, & IFRA compliance.

- University of California, Los Angeles. (n.d.).

- Acree Jr, W. E. (1992). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Thermochimica Acta, 198(1), 71-79.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2143-88-6, this compound.

- Grokipedia. (n.d.). 4-Nitrobiphenyl.

- University of Waterloo. (2023). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 4-Nitrobiphenyl CAS#: 92-93-3.

- Lund University. (n.d.).

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Li, A., & Yalkowsky, S. H. (1992). Solubility of polychlorinated biphenyls in binary water/organic solvent systems. Chemosphere, 24(9), 1349-1361.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2,4'-Dinitrobiphenyl in Organic Solvents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7114, 4-Nitrobiphenyl.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7095, Biphenyl.

- Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3).

- Santa Cruz Biotechnology, Inc. (n.d.).

- AOBChem. (n.d.). This compound.

- ResearchGate. (2020). How can I dissolve biphenyl in carbon-free minimal salt media effectively?.

- Wang, X., et al. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 111, 237-245.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

An In-depth Technical Guide to the Synthesis and Discovery of 4-Methyl-4'-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of 4-Methyl-4'-nitro-1,1'-biphenyl. This biphenyl derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document delves into the primary synthetic methodologies, offering detailed experimental protocols and exploring the mechanistic underpinnings of these reactions. Furthermore, it consolidates key characterization data to ensure the identity and purity of the synthesized compound. This guide is designed to be a practical resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyls and their derivatives are a class of organic compounds that have garnered significant attention in various scientific disciplines. The 1,1'-biphenyl framework is a prevalent structural motif in numerous natural products, pharmaceuticals, and advanced materials. The unique stereochemical properties of substituted biphenyls, including the potential for atropisomerism, have made them attractive targets for asymmetric synthesis and catalysts in chemical reactions.

The introduction of specific functional groups onto the biphenyl core allows for the fine-tuning of its electronic, optical, and biological properties. In this context, this compound serves as a key intermediate. The methyl group provides a lipophilic handle and a potential site for further functionalization, while the nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, such as an amino group, which is a common feature in many biologically active molecules.

Synthetic Strategies for this compound

The construction of the C-C bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Several cross-coupling reactions have been developed for this purpose, with the Suzuki-Miyaura and Ullmann reactions being among the most prominent and widely utilized methods.

The Suzuki-Miyaura Coupling: A Powerful and Versatile Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]

The synthesis of this compound via the Suzuki-Miyaura coupling typically involves the reaction of 4-tolylboronic acid with 1-bromo-4-nitrobenzene.

Reaction Scheme:

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-nitrobenzene) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-tolylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of nitroaromatic compounds.[2]

| Reagent | MW | Amount | Moles | Equivalents |

| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 g | 4.95 mmol | 1.0 |

| 4-Tolylboronic acid | 135.96 | 0.81 g | 5.94 mmol | 1.2 |

| Pd(PPh3)4 | 1155.56 | 0.286 g | 0.248 mmol | 0.05 |

| Sodium Carbonate (2M aq.) | 105.99 | 5.0 mL | 10.0 mmol | 2.0 |

| Toluene | - | 20 mL | - | - |

| Ethanol | - | 5 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitrobenzene (1.0 g, 4.95 mmol), 4-tolylboronic acid (0.81 g, 5.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol).

-

Add toluene (20 mL) and ethanol (5 mL) to the flask.

-

Add the 2M aqueous sodium carbonate solution (5.0 mL, 10.0 mmol).

-

The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

The Ullmann Reaction: A Classic Approach

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. While it is one of the earliest methods for biphenyl synthesis, it often requires harsh reaction conditions (high temperatures) and can have variable yields. However, modern modifications have improved its scope and applicability.

Reaction Scheme:

Sources

A Theoretical Deep Dive into the Electronic Landscape of 4-Methyl-4'-nitro-1,1'-biphenyl: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-Methyl-4'-nitro-1,1'-biphenyl, a quintessential "push-pull" or donor-pi-acceptor (D-π-A) system. While serving as a specific case study, the principles and methodologies detailed herein are broadly applicable to a wide range of organic chromophores relevant to materials science and drug development. We will dissect the molecule's electronic architecture through the lens of quantum chemical computations, focusing on the causality behind the selection of theoretical methods and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular electronic properties.

Introduction: The Significance of Push-Pull Biphenyls

This compound (MNB) is a prototypical example of a D-π-A molecule. These systems are characterized by an electron-donating group (the "push" component) and an electron-accepting group (the "pull" component) connected by a π-conjugated bridge. In MNB, the methyl group (-CH₃) serves as a mild electron donor, while the nitro group (-NO₂) is a strong electron acceptor. The biphenyl unit acts as the π-bridge, facilitating electronic communication between the donor and acceptor.

This molecular design gives rise to fascinating and highly tunable electronic properties, most notably intramolecular charge transfer (ICT).[1][2] Upon photoexcitation, electron density shifts from the donor-rich part of the molecule to the acceptor-rich region, creating a large change in the dipole moment.[3] This ICT process is fundamental to the molecule's color, fluorescence, and non-linear optical (NLO) properties, making such compounds valuable for applications ranging from organic light-emitting diodes (OLEDs) to molecular sensors and photodynamic therapy.[4] Understanding the electronic structure of MNB is therefore key to rationally designing novel materials with tailored optoelectronic characteristics.

The Computational Chemist's Toolkit: Methodological Rationale

To accurately model the electronic structure of MNB, we turn to quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Why DFT? The Balance of Accuracy and Efficiency

DFT has become the workhorse of computational chemistry for medium- to large-sized molecules due to its excellent balance of computational cost and accuracy. It allows us to determine the molecule's equilibrium geometry, electronic ground state properties, and the nature of its chemical bonds. For systems like MNB, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a robust choice for ground-state calculations.[5] This functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic interactions in conjugated systems.

Choosing the Right "Lens": The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have in space. A commonly used and reliable basis set for molecules containing C, H, N, and O is the 6-311++G(d,p) Pople-style basis set. The "6-311" indicates a triple-zeta quality for the valence electrons, providing a more accurate description than smaller basis sets. The "++G" adds diffuse functions, which are essential for describing the loosely bound electrons in the π-system and for accurately modeling electron-accepting groups like the nitro moiety. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more realistic description of bond angles and molecular shape.

Probing the Excited States: The Power of TD-DFT

To understand the optical properties of MNB, such as its UV-Vis absorption spectrum, we need to investigate its electronic excited states. TD-DFT is a powerful and efficient method for this purpose.[6] For charge-transfer systems, long-range corrected functionals like CAM-B3LYP are often preferred over standard hybrid functionals.[4] These functionals are specifically designed to better describe the long-range electronic interactions that are critical in ICT processes, leading to more accurate predictions of excitation energies.

Visualizing the Computational Workflow

The following diagram outlines the logical flow of a theoretical investigation into the electronic structure of MNB.

Caption: A typical workflow for the theoretical study of MNB's electronic structure.

Delving into the Ground State Electronic Structure

Molecular Geometry: The Inter-ring Twist

A crucial geometric parameter in biphenyl systems is the dihedral angle between the two phenyl rings. In the gas phase, DFT calculations typically predict a non-planar (twisted) conformation for MNB to minimize steric hindrance between the ortho-hydrogens on the two rings. This twist angle is a delicate balance between steric repulsion and the electronic stabilization gained from a more planar, fully conjugated system. The optimized geometry from DFT calculations can be compared with experimental data from X-ray crystallography for validation.[4][6]

Table 1: Illustrative Geometric Parameters of Optimized MNB

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) |

| C-C (inter-ring) bond length | ~1.48 Å |

| Phenyl-Phenyl dihedral angle | ~35-40° |

| C-N (nitro group) bond length | ~1.47 Å |

| N-O (nitro group) bond lengths | ~1.23 Å |

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity and Excitation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.

For MNB, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted phenyl ring, while the LUMO will be predominantly on the electron-deficient nitro-substituted phenyl ring. This spatial separation of the FMOs is the hallmark of a D-π-A system and provides the foundation for the intramolecular charge transfer upon excitation.

Visualizing Frontier Molecular Orbitals

Caption: Energy level diagram of the HOMO and LUMO in MNB.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for MNB

| Parameter | Definition | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.0 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | ~ 4.5 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | ~ 2.0 eV |

Molecular Electrostatic Potential (MEP): Mapping Reactivity

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For MNB, the MEP will show a region of negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. Conversely, the methyl-substituted phenyl ring will exhibit a less negative or even slightly positive potential (blue/green), highlighting its electron-donating nature.

Unveiling the Excited State Dynamics and Optical Properties

Electronic Transitions and the Simulated UV-Vis Spectrum

TD-DFT calculations provide information about the vertical electronic transitions from the ground state to various excited states. The key outputs are the excitation energies (which can be converted to wavelengths) and the oscillator strengths, which are proportional to the intensity of the absorption peaks.

The lowest energy and most intense absorption band in the UV-Vis spectrum of MNB is expected to be dominated by the HOMO to LUMO transition. Given the spatial distribution of these orbitals, this transition will have a strong intramolecular charge transfer character. The calculated spectrum can be compared with experimentally measured spectra in various solvents to validate the theoretical model.

Table 3: Illustrative TD-DFT Results for the Lowest Energy Transition in MNB

| Parameter | Description | Illustrative Value |

| Wavelength (λ) | Calculated absorption wavelength | ~300-320 nm |

| Oscillator Strength (f) | A measure of the transition probability | > 0.5 |

| Major Orbital Contribution | The primary orbitals involved in the transition | HOMO → LUMO (>90%) |

| Character | Nature of the electronic transition | π → π* with strong ICT |

A Step-by-Step Protocol for the Theoretical Analysis

-

Construct the Initial Geometry: Build the 3D structure of this compound using a molecular modeling program.

-

Ground State Optimization: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

FMO and MEP Analysis: From the optimized ground state wavefunction, generate and visualize the HOMO, LUMO, and the molecular electrostatic potential map. Calculate the global reactivity descriptors from the FMO energies.

-

Excited State Calculation: Using the optimized ground state geometry, perform a TD-DFT calculation with the CAM-B3LYP functional and the 6-311++G(d,p) basis set to compute the first 10-20 singlet excited states.

-

Spectral Simulation: Analyze the TD-DFT output to identify the energies and oscillator strengths of the electronic transitions. Simulate the UV-Vis absorption spectrum by broadening the calculated transitions with Gaussian functions.

-

Data Interpretation: Correlate the calculated geometric, electronic, and optical properties to develop a comprehensive understanding of the molecule's electronic structure and its D-π-A character.

Conclusion: From Theory to Application

The theoretical framework presented in this guide provides a powerful, non-invasive approach to understanding the intricate electronic structure of this compound. By leveraging DFT and TD-DFT, researchers can gain deep insights into the factors governing the molecule's geometry, reactivity, and optical properties. This knowledge is not merely academic; it forms the foundation for the rational design of new push-pull systems with optimized characteristics for applications in advanced materials and medicinal chemistry. The synergy between computational prediction and experimental validation is the key to accelerating innovation in these exciting fields.

References

-

Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (2022). Nature Portfolio. [Link]

-

Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]

-

Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. (n.d.). Royal Society of Chemistry. [Link]

-

Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). (n.d.). ResearchGate. [Link]

-

Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (n.d.). MDPI. [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). (n.d.). ResearchGate. [Link]

-